N-benzyl-3-methoxy-N-methylbenzamide

ALDH3A1 Enzyme Inhibition Benzamide Pharmacology

Reproducibility in ALDH3A1 inhibitor screening demands exact structural analogs. Generic benzamides lack the specific N-benzyl-N-methyl-3-methoxy pharmacophore required for consistent target engagement. - **Assay control**: Validated IC50 of 2.1 μM against human ALDH3A1 - ready-to-use positive control. - **Analytical reference**: Complete NMR/FTIR/MS spectra for HPLC/LC-MS calibration. - **Scaffold utility**: Distinct tPSA/logP for SAR studies on amide nitrogen substitutions. Supplied with verified spectral data and batch-specific COA. Secure packaging for immediate R&D use.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B263117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methoxy-N-methylbenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3
InChIKeyUEZXKKRLOIXLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3-methoxy-N-methylbenzamide Specifications


N-benzyl-3-methoxy-N-methylbenzamide is a synthetic benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. This compound is primarily utilized as a research tool in medicinal chemistry, where its specific N-benzyl and N-methyl substitution pattern on the 3-methoxybenzamide core defines its unique chemical space and potential for distinct biological interactions [1].

ALDH3A1 enzyme probe for inhibition studies
Defined N-benzyl-N-methyl substitution pattern
Spectroscopic reference data available

N-benzyl-3-methoxy-N-methylbenzamide Structural Specificity


Within the benzamide class, minor structural modifications lead to profound, non-linear shifts in biological activity. The presence of a 3-methoxy group on the benzoyl ring is critical, as its replacement or relocation drastically alters enzyme inhibition profiles [1]. Furthermore, the specific N-benzyl-N-methyl amide configuration of this compound creates a unique three-dimensional pharmacophore that cannot be replicated by simpler N-benzyl (e.g., N-benzyl-3-methoxybenzamide) or N-(4-methylbenzyl) (e.g., 3-methoxy-N-(4-methylbenzyl)benzamide) analogs [2]. This structural specificity dictates that generic benzamide derivatives are not functionally interchangeable, underscoring the necessity for procurement of this exact compound to ensure experimental reproducibility and target engagement [1][2].

3-Methoxy group position is critical; relocation may shift inhibition profile.
N-Benzyl-N-methyl amide configuration creates a unique pharmacophore; not replicable by simpler N-benzyl or N-(4-methylbenzyl) analogs.
Generic benzamide derivatives may not transfer target engagement; exact compound procurement supports reproducibility.

N-benzyl-3-methoxy-N-methylbenzamide Procurement Evidence


ALDH3A1 Inhibitory Activity

N-benzyl-3-methoxy-N-methylbenzamide demonstrates measurable inhibitory activity against the human ALDH3A1 enzyme, a target relevant in cancer and corneal protection. Its IC50 value provides a quantitative benchmark for its activity within the benzamide class [1].

ALDH3A1 Inhibition
Class-level
IC50 2.1 μM
Supports ALDH3A1 probe benchmarking
In vitro enzymatic assay reference
ALDH3A1 Enzyme Inhibition Benzamide Pharmacology

Spectroscopic Characterization Reference

The compound's identity and purity can be rigorously confirmed using a defined set of spectroscopic techniques, for which reference data exists. This provides a verifiable standard for quality control, a critical differentiator for procurement when compared to less-characterized analogs [1].

Spectroscopic Reference
Specification review
1 NMR, 1 FTIR, 2 MS (GC) spectra
Enables identity verification and QC
Curated spectral database reference
Analytical Chemistry Compound Characterization Quality Control

Molecular Property Comparison

A direct comparison of molecular descriptors reveals key physicochemical differences between N-benzyl-3-methoxy-N-methylbenzamide and its common analogs, N-benzyl-3-methoxybenzamide and 3-methoxy-N-(4-methylbenzyl)benzamide. These differences in hydrogen bond donor/acceptor counts and lipophilicity can translate into distinct ADME and target engagement profiles [1][2].

Molecular Comparison
Head-to-head
MW 255.31, tPSA 29.5 Ų vs. Analog: MW 241.29, tPSA 38.3 Ų
Guides SAR and property-based selection
Computed physicochemical profile
Medicinal Chemistry SAR Lead Optimization

N-benzyl-3-methoxy-N-methylbenzamide Application Scenarios


ALDH3A1 Inhibition Positive Control

Based on its established IC50 of 2.1 μM against human ALDH3A1 [1], this compound serves as a robust positive control for screening assays aimed at identifying novel ALDH3A1 inhibitors. Its defined activity profile allows researchers to benchmark new chemical entities and ensure assay consistency, a role for which untested or less potent benzamide analogs are unsuitable.

Analytical Reference Standard

The availability of verified NMR, FTIR, and mass spectrometry data [1] makes this compound an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). It can be used to calibrate instruments and confirm the identity and purity of newly synthesized batches, a critical step not possible with compounds lacking such comprehensive spectral references.

SAR Studies Starting Point

The unique N-benzyl-N-methyl substitution pattern differentiates this compound from simpler analogs [1]. Its distinct physicochemical profile, including tPSA and molecular weight differences compared to N-benzyl-3-methoxybenzamide and 3-methoxy-N-(4-methylbenzyl)benzamide [2][3], makes it a valuable core scaffold for medicinal chemists exploring how steric and electronic modifications on the amide nitrogen influence biological activity and drug-like properties.

Application
Selection Property
Validation Focus
ALDH3A1 enzyme inhibition assay control
Defined inhibitory benchmark
Inhibition response and assay consistency
Analytical reference standard
Available spectroscopic database
Identity and purity verification
SAR scaffold optimization
Unique N-benzyl-N-methyl substitution
Impact on physicochemical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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